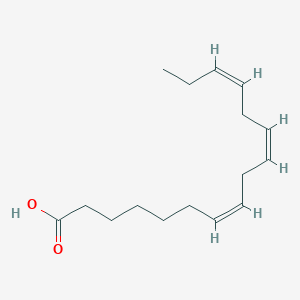

7,10,13-Hexadecatrienoic acid

Description

Historical Context and Discovery of Roughanic Acid in Biological Systems

Roughanic acid, chemically known as (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid, is a naturally occurring omega-3 fatty acid. medkoo.comcaymanchem.comnih.gov While the broader study of fatty acids dates back to the early 20th century, with compounds like arachidonic acid being isolated in 1909, the specific timeline for the discovery of roughanic acid is less centralized. medkoo.com Early research into the composition of plant lipids led to its identification in various biological systems.

It is a C16 fatty acid, and its presence is characteristic of what are often termed "16:3 plants". researchgate.net In these plants, roughanic acid is a major component of chloroplast membranes. nih.gov Phytochemical investigations over the years have led to the isolation of roughanic acid from a variety of plant species, including the edible plant Sisymbrium irio L. and the neglected vegetable Alexanders (Smyrnium olusatrum). nih.govoup.comlipidmaps.org A notable early documentation of its widespread occurrence in the leaf lipids of angiosperms was published in 1971. lipidmaps.org Its monoglyceride form has also been isolated and identified as a compound that inhibits bolting in radish plants. oup.comoup.com

Significance of Roughanic Acid in Contemporary Plant Physiology and Chemical Ecology

Roughanic acid plays a multifaceted role in the life of plants, contributing to membrane structure, stress responses, and the biosynthesis of crucial signaling molecules.

Furthermore, roughanic acid is a pivotal precursor in the biosynthesis of jasmonic acid and other related oxylipins, which are vital signaling molecules in plants. caymanchem.comnih.govnih.govbiorxiv.orgplos.org The hexadecanoid pathway, which begins with roughanic acid, runs parallel to the octadecanoid pathway (starting with α-linolenic acid) to produce these compounds. biorxiv.org In the model plant Arabidopsis thaliana, it has been established that roughanic acid is a precursor to jasmonic acid. caymanchem.comnih.govplos.org These oxylipins are involved in a wide array of processes, including defense against herbivores and pathogens, and responses to abiotic stress. oup.combiorxiv.org For instance, the presence of roughanic acid and its derivatives can influence a plant's defense mechanisms. oup.com

Studies have also highlighted the importance of trienoic fatty acids like roughanic acid in thermotolerance. Research on Arabidopsis mutants has shown that while a reduction in these fatty acids can confer short-term thermotolerance, a basal level is essential for long-term survival at elevated temperatures. caymanchem.comnih.gov

The distribution of roughanic acid varies among plant species and even within different parts of a single plant, reflecting its diverse functional roles. goettingen-research-online.de For example, it has been identified in the leaves and flowers of the invasive plant Heracleum sosnowskyi and in the pollen of Brassica species. goettingen-research-online.dediva-portal.org

Current Research Frontiers and Unanswered Questions in Roughanic Acid Studies

Despite the established importance of roughanic acid, several aspects of its biology remain active areas of research. A key frontier is the deeper exploration of its metabolic pathways, particularly its oxygenation through the lipoxygenase (LOX) pathway. researchgate.net The metabolism of roughanic acid through this pathway is considered not yet fully understood. researchgate.net

Research is ongoing to identify and characterize the full spectrum of oxylipins derived from roughanic acid and to elucidate their specific biological functions. For example, studies have identified various hydroperoxides and hydroxy derivatives of roughanic acid in plants. researchgate.netlipidmaps.org Interestingly, some of these derivatives are found even in plants that are not rich in roughanic acid itself, suggesting complex metabolic networks. researchgate.netlipidmaps.org

A non-targeted metabolomics approach in the bryophyte Physcomitrium patens has helped to reconstruct the metabolic pathways for oxylipins derived from roughanic acid and other fatty acids, opening new avenues to understand the evolution and function of these signaling molecules in non-vascular plants. The precise roles and mechanisms of action of many of these roughanic acid-derived oxylipins are still under investigation. Further research is needed to fully comprehend the significance of this fatty acid in the broader context of life sciences and its potential applications.

Chemical Compounds Mentioned

| Compound Name |

| Roughanic acid |

| α-Linolenic acid |

| Arachidonic acid |

| Jasmonic acid |

| 1-methoxyindole 3-acetonitrile |

| 1-methoxy-1H-indole-3-carboxamide |

| 1H-indole-3-acetonitrile |

| 8,11,12-trihydroxy-9Z-octadecanoic acid |

| L-tryptophanamide |

| Palmitic acid |

| Oleic acid |

| Linoleic acid |

| Stearic acid |

| Myristic acid |

| Lignoceric acid |

| trans-Vaccenic acid |

| 9c, 12t-octadecadienic acid |

| 13-hydroperoxy octadecatrienoic acid |

| 13-keto octadecatrienoic acid |

| 13-hydroxy octadecatrienoic acid |

| Traumatin |

| Traumatic acid |

| 11-hydroperoxy hexadecatrienoic acid |

| 11-hydroxy hexadecatrienoic acid |

| 12-hydroperoxy eicosatetraenoic acid |

| 11-oxo prostatrienoic acid |

| dinor-12-oxo-phytodienoic acid |

| iso-OPDA |

| dnOPDA |

| iso-dnOPDA |

Chemical Properties of Roughanic Acid

| Property | Value | Source |

| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | medkoo.comnih.gov |

| Molecular Formula | C₁₆H₂₆O₂ | nih.gov |

| Molecular Weight | 250.38 g/mol | nih.gov |

| Synonyms | all-cis-7,10,13-Hexadecatrienoic acid, C16:3 n-3 | medkoo.com |

| CAS Number | 7561-64-0 | nih.gov |

| ChEBI ID | CHEBI:22340 | nih.gov |

| LIPID MAPS ID | LMFA01030138 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYPXOSNDMZRV-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-64-0 | |

| Record name | Roughanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROUGHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IGF6441ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Distribution of Roughanic Acid

Identification of Plant Species and Microalgae Containing Roughanic Acid

Roughanic acid, a type of omega-3 polyunsaturated fatty acid (PUFA) with the chemical structure (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid, is found in a variety of plant species and microalgae. mdpi.comontosight.ainih.govcaymanchem.com It is recognized as a precursor in the biosynthesis of the plant hormone jasmonic acid in Arabidopsis thaliana leaves. caymanchem.comlipidmaps.org

In higher plants, roughanic acid is a known constituent of leaf lipids in angiosperms. lipidmaps.org For instance, it has been identified in the leaves and flowers of the invasive plant Heracleum sosnowskyi. frontiersin.org The compound is also present in Smyrnium olusatrum (Alexanders) leaves. caymanchem.comlipidmaps.org While it is found in many plants, its concentration is often low. mdpi.com Hydroxy derivatives of roughanic acid have been detected in plants that are rich in alpha-linolenic acid but not necessarily roughanic acid itself, such as soybean and pea seedlings. mdpi.comresearchgate.net It has also been reported in Brassica napus. nih.gov

Below is a data table summarizing the occurrence of Roughanic Acid in various species.

| Kingdom | Phylum/Division | Class | Species | Common Name | Tissue/Part |

| Plantae | Magnoliophyta | Magnoliopsida | Arabidopsis thaliana | Thale cress | Leaves |

| Plantae | Magnoliophyta | Magnoliopsida | Heracleum sosnowskyi | Sosnowsky's hogweed | Leaves, Flowers |

| Plantae | Magnoliophyta | Magnoliopsida | Smyrnium olusatrum | Alexanders | Leaves |

| Plantae | Magnoliophyta | Magnoliopsida | Brassica napus | Rapeseed | Not specified |

| Plantae | Magnoliophyta | Magnoliopsida | Pisum sativum | Pea | Seedlings (hydroxy derivatives) |

| Plantae | Magnoliophyta | Magnoliopsida | Glycine max | Soybean | Seedlings (hydroxy derivatives) |

| Protista | Chlorophyta | Trebouxiophyceae | Chlorella fusca | - | Whole cell |

| Protista | Chlorophyta | Trebouxiophyceae | Chlorella vulgaris | - | Whole cell |

| Protista | Chlorophyta | Trebouxiophyceae | Chlorella sorokiniana | - | Whole cell |

Ecological Role and Biogeographical Distribution Patterns of Roughanic Acid in Natural Systems

The ecological role of roughanic acid is primarily associated with its function as a precursor to oxylipins, a class of signaling molecules involved in plant defense and stress responses. eurekalert.orggerli.comgoettingen-research-online.de Oxylipins, including those derived from roughanic acid, help plants recover from physical injuries and infections. eurekalert.org For example, in Arabidopsis thaliana, roughanic acid is a precursor for the biosynthesis of jasmonic acid, a key phytohormone in plant defense against herbivores and pathogens. caymanchem.comlipidmaps.org

Roughanic acid, as a polyunsaturated fatty acid, also contributes to the maintenance of membrane fluidity, which is crucial for various cellular functions, including photosynthesis and adaptation to environmental stress. Its presence in photosynthetic membranes suggests a role in photoprotection.

The biogeographical distribution of roughanic acid is widespread across the plant kingdom, particularly in angiosperms, and in various microalgae found in both marine and freshwater environments. lipidmaps.orgntnu.no However, its abundance can vary significantly between species and even different tissues within the same plant. frontiersin.org For example, in Heracleum sosnowskyi, roughanic acid is found in the leaves and flowers, which are metabolically active tissues involved in photosynthesis and reproduction. frontiersin.org Its presence in diverse species from different geographical locations, such as Brassica napus and the invasive Heracleum sosnowskyi, indicates its broad distribution. frontiersin.orgnih.gov

Subcellular Localization and Abundance of Roughanic Acid within Biological Tissues, particularly in Photosynthetic Membranes

Roughanic acid is a significant component of the lipids found in the thylakoid membranes of chloroplasts, the site of photosynthesis in plants and algae. nih.govoup.com In photosynthetic eukaryotes, the glycerolipids that form the thylakoid membrane have a very high concentration of trienoic fatty acids, including roughanic acid (16:3) and α-linolenic acid (18:3). nih.govoup.com

Specifically, roughanic acid is a major constituent of the two most abundant glycerolipids in the thylakoid membrane: monogalactosyl diacylglycerol (MGDG) and digalactosyl diacylglycerol (DGDG). nih.govoup.com In Arabidopsis thaliana, more than two-thirds of the fatty acids in the thylakoid membrane are either α-linolenic acid or a combination of α-linolenic acid and roughanic acid. nih.govoup.com MGDG and DGDG can contain over 90% and 75% trienoic fatty acids, respectively. nih.govoup.com The high abundance of these polyunsaturated fatty acids in photosynthetic membranes is notable, as they are susceptible to damage by reactive oxygen species, which are byproducts of photosynthesis. nih.gov

In the microalga Chlorella, galactolipids like MGDG and DGDG are the major polar lipids in the photosynthetic membranes. cirad.fr The abundance of unsaturated glycolipids, which would include those containing roughanic acid, is higher under autotrophic (photosynthetic) conditions. cirad.fr

The table below shows the primary subcellular localization and abundance of Roughanic Acid.

| Organism Type | Tissue | Subcellular Location | Associated Lipid Classes | Relative Abundance |

| Higher Plants (e.g., Arabidopsis) | Leaves | Chloroplast (Thylakoid Membranes) | Monogalactosyl diacylglycerol (MGDG), Digalactosyl diacylglycerol (DGDG) | High proportion of total fatty acids in thylakoid membranes |

| Microalgae (e.g., Chlorella) | - | Chloroplast (Photosynthetic Membranes) | Monogalactosyl diacylglycerol (MGDG), Digalactosyl diacylglycerol (DGDG) | Varies with growth conditions; higher in autotrophy |

Environmental and Physiological Factors Influencing Roughanic Acid Production and Accumulation

The production and accumulation of roughanic acid are influenced by various environmental and physiological factors, most notably temperature and light conditions. ntnu.nonih.govfrontiersin.org

Temperature: In many plants, there is an inverse relationship between growth temperature and the level of unsaturated fatty acids in membranes. nih.gov As temperatures rise, the proportion of trienoic fatty acids, including roughanic acid, in the thylakoid membranes tends to decrease. nih.govoup.com For instance, in Arabidopsis thaliana, acclimation to high temperatures leads to a significant reduction in both 16:3 (roughanic acid) and 18:3 fatty acids, with a corresponding increase in less unsaturated fatty acids. oup.com This change is thought to enhance the heat tolerance of photosynthesis. nih.gov Heat stress can induce a decrease in the polyunsaturated acyl groups of MGDG in chloroplasts. oup.com

Light and Trophic Mode in Microalgae: In microalgae such as Chlorella, the trophic mode of cultivation (autotrophic, heterotrophic, or mixotrophic) significantly impacts the fatty acid profile. cirad.frocl-journal.org Autotrophic conditions, which rely on photosynthesis, favor a higher abundance of unsaturated glycolipids, which would include those containing roughanic acid, in the photosynthetic membranes. cirad.fr The ω6/ω3 ratio, which is influenced by the amount of roughanic acid (an ω3 fatty acid), is generally lower in photo-autotrophic conditions compared to mixotrophic or heterotrophic conditions. ocl-journal.org

Developmental Stage and Tissue Type: The concentration of roughanic acid can vary depending on the developmental stage and the specific tissue of the plant. For example, in Heracleum sosnowskyi, roughanic acid is present in the leaves and flowers but its concentration differs from that in the seeds and stems, reflecting the different functional roles of these tissues. frontiersin.org

Stress Conditions: As a precursor to the stress hormone jasmonic acid, the metabolism of roughanic acid is linked to plant stress responses. caymanchem.comlipidmaps.org Wounding or pathogen attack can trigger the lipoxygenase pathway, leading to the conversion of roughanic acid and other polyunsaturated fatty acids into various oxylipins. researchgate.netgoettingen-research-online.deresearchgate.net

In general, the fatty acid composition of plants and microalgae is dynamic and responsive to both internal physiological cues and external environmental conditions. mdpi.combest-research.eunih.gov

Biosynthetic Pathways and Metabolism of Roughanic Acid

Elucidation of Roughanic Acid's Role as a Precursor in Jasmonic Acid Biosynthesis

Roughanic acid is an established precursor in the biosynthesis of jasmonic acid (JA) and its related compounds. lipidmaps.orgcaymanchem.comcaymanchem.com In plants such as Arabidopsis thaliana, the JA biosynthetic pathway can be initiated from either α-linolenic acid (18:3) or roughanic acid (16:3). frontiersin.org When roughanic acid is the substrate, the pathway leads to the formation of dinor-oxo-phytodienoic acid (dnOPDA), a C14 analogue of the well-known C16 intermediate, 12-oxo-phytodienoic acid (OPDA), which is derived from α-linolenic acid. aston.ac.uk The presence of dnOPDA is considered a hallmark of the hexadecanoid pathway's contribution to the jasmonate family of signaling molecules. goettingen-research-online.deaston.ac.uk

The initial steps involving roughanic acid occur in the chloroplasts. aston.ac.uk This pathway is a key part of the plant's response to wounding and herbivory, with the resulting jasmonates acting as potent signaling molecules that regulate defense gene expression. oup.comfrontiersin.org

Enzymatic Transformations of Roughanic Acid via the Lipoxygenase Pathway

The entry of roughanic acid into the oxylipin pathway is catalyzed by lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases. researchgate.netplos.org These enzymes introduce molecular oxygen into polyunsaturated fatty acids like roughanic acid. mdpi.com In the plant kingdom, LOXs are generally classified as 9-LOX or 13-LOX based on the positional specificity of oxygen insertion on the fatty acid backbone. researchgate.net

Research using recombinant LOX enzymes has demonstrated distinct specificities for roughanic acid:

Maize 9-LOX specifically converts roughanic acid into its (7S)-hydroperoxide. researchgate.net

Soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide (91%) along with a smaller amount of racemic 14-hydroperoxide (6%). researchgate.net

Soybean lipoxygenase 2 , which typically acts as a 13-LOX with other substrates, shows a lack of specificity towards roughanic acid. researchgate.net It produces a complex mixture of oxygenated metabolites, including 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides, as well as the bis-allylic 9-hydroperoxide. mdpi.comresearchgate.net

This enzymatic step is the commitment point for roughanic acid into a cascade that generates a variety of bioactive molecules. ebi.ac.uk

Table 1: Products of Lipoxygenase (LOX) Action on Roughanic Acid

| Lipoxygenase Source | Primary Product(s) | Other Products | Reference |

|---|---|---|---|

| Recombinant Maize 9-LOX | (7S)-hydroperoxy-hexadecatrienoic acid | - | researchgate.net |

| Soybean Lipoxygenase 1 | (11S)-hydroperoxy-hexadecatrienoic acid (91%) | 14-hydroperoxy-hexadecatrienoic acid (6%) | researchgate.net |

| Recombinant Soybean Lipoxygenase 2 | Mixture | 7-, 8-, 9-, 10-, 11-, 13-, and 14-hydroperoxides | researchgate.net |

Formation of Oxylipins and Other Oxygenated Metabolites from Roughanic Acid

The initial products of LOX activity on roughanic acid are fatty acid hydroperoxides. mdpi.com These hydroperoxides are chemically reactive intermediates that serve as substrates for a suite of subsequent enzymes, leading to a large family of metabolites known as oxylipins. oup.commdpi.com

The primary hydroperoxides formed from roughanic acid include:

7-hydroperoxide mdpi.comresearchgate.net

8-hydroperoxide mdpi.comresearchgate.net

9-hydroperoxide (bis-allylic) mdpi.comresearchgate.net

10-hydroperoxide mdpi.comresearchgate.net

11-hydroperoxide mdpi.comresearchgate.net

13-hydroperoxide mdpi.comresearchgate.net

14-hydroperoxide mdpi.comresearchgate.net

These hydroperoxides can be further metabolized to form other oxylipins, such as stable hydroxy derivatives (hydroxy-hexadecatrienoic acids or HHTs). mdpi.comresearchgate.net Interestingly, HHTs have been detected not only in plants that are rich in roughanic acid ("16:3 plants") but also in "18:3 plants" like pea and soybean, which contain high levels of α-linolenic acid but not roughanic acid, suggesting complex metabolic networks. mdpi.comresearchgate.net

Table 2: Identified Oxylipin Metabolites Derived from Roughanic Acid

| Metabolite Class | Specific Examples | Reference |

|---|---|---|

| Hydroperoxy-hexadecatrienoic acids (HpHTR) | 7-HpHTR, 8-HpHTR, 9-HpHTR, 10-HpHTR, 11-HpHTR, 13-HpHTR, 14-HpHTR | mdpi.comresearchgate.net |

| Hydroxy-hexadecatrienoic acids (HHT) | 7-HHT, 9-HHT, 10-HHT, 11-HHT | researchgate.net |

| Cyclopentenones | dinor-oxo-phytodienoic acid (dnOPDA) | aston.ac.uk |

Molecular Mechanisms and Genetic Regulation of Key Enzymes in Roughanic Acid Metabolism

The metabolic conversion of roughanic acid into jasmonates is a multi-step enzymatic process orchestrated by the sequential action of LOX, Allene (B1206475) Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC). oup.comaston.ac.uk

Lipoxygenases (LOX): As the entry-point enzymes, LOXs are subject to genetic regulation. In Arabidopsis, the oxygenation of roughanic acid can be carried out by multiple LOX genes, including those classified as 9-lipoxygenases (LOX1 and LOX5) and 13-lipoxygenases (LOX2, LOX3, LOX4, and LOX6). frontiersin.org The expression of these genes is often induced by stress, such as wounding or pathogen attack, indicating transcriptional control over the oxylipin pathway. plos.org

Allene Oxide Synthase (AOS): The fatty acid hydroperoxides produced by LOX are then converted by AOS into a highly unstable allene oxide. aston.ac.uk In the moss Physcomitrium patens, two variants of the AOS gene have been identified, suggesting functional diversification and regulation. goettingen-research-online.de

Allene Oxide Cyclase (AOC): The allene oxide is rapidly cyclized by AOC to form the characteristic cyclopentenone ring structure of dnOPDA (from roughanic acid) or OPDA (from linolenic acid). aston.ac.uk The presence of multiple AOC gene variants in plants like P. patens further points to a complex regulatory network controlling the flux through this pathway. goettingen-research-online.de

The coordinated expression and activity of these enzyme families ensure the timely and controlled production of jasmonate signaling molecules from roughanic acid in response to developmental cues and environmental stresses.

Chemoenzymatic and Total Synthesis Strategies for Roughanic Acid and Its Analogues

Methodologies for the Chemical Synthesis of Roughanic Acid and its Stereoisomers

The total synthesis of polyunsaturated fatty acids like Roughanic acid presents a significant challenge due to the need for stereocontrolled construction of multiple carbon-carbon double bonds with specific (Z)-geometry. While a dedicated total synthesis of Roughanic acid is not extensively documented in publicly available literature, the general strategies for PUFA synthesis can be applied. These methods often rely on the iterative use of reactions that build the carbon chain and introduce the double bonds.

A common strategy involves the use of acetylenic precursors, which are subsequently reduced to form the required (Z)-alkenes. Lindlar's catalyst or P-2 nickel are typical reagents for the syn-hydrogenation of alkynes to cis-alkenes, though these heterogeneous catalysts can be challenging to use in solid-phase synthesis. chemrxiv.org

Solid-phase synthesis offers a promising avenue for the efficient and expedited production of PUFAs and their analogues. chemrxiv.org This approach involves anchoring a starting material to a solid support and sequentially adding building blocks to elongate the fatty acid chain. chemrxiv.org Key steps in such a synthesis would include:

Attachment to a solid support: A suitable linker, such as a 2-chlorotrityl linker on a polystyrene resin, is used to attach the initial building block. chemrxiv.org This type of linker is advantageous as it allows for cleavage of the final product under mild conditions, preserving sensitive functional groups. chemrxiv.org

Iterative chain elongation: The carbon chain is extended through a series of coupling reactions.

Introduction of unsaturation: Alkyne units are incorporated and then stereoselectively reduced to form the (Z)-double bonds.

Cleavage from the solid support: The final synthesized PUFA is cleaved from the resin.

The synthesis of stereoisomers of Roughanic acid, such as the all-trans configuration, would necessitate different synthetic strategies for establishing the (E)-geometry of the double bonds. nih.gov This can be achieved through methods like the Wittig reaction under Schlosser modification or by using other stereoselective olefination reactions.

Development of Synthetic Routes for Roughanic Acid Derivatives and Metabolites

Roughanic acid serves as a precursor in the biosynthesis of various metabolites in plants, such as jasmonic acid in Arabidopsis thaliana and other oxygenated derivatives known as oxylipins. caymanchem.combiomol.comgerli.com The synthesis of these derivatives is essential for studying their biological functions.

Synthetic strategies for preparing derivatives often involve modifications at the carboxylic acid headgroup or along the unsaturated carbon chain. For instance, deuterated analogues of Roughanic acid, such as 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid-d6, have been synthesized for use in metabolic studies and as internal standards in analytical methods. biomol.com

The synthesis of hydroxy derivatives of Roughanic acid, which are found in plants, can be approached through several methods. researchgate.net One approach involves the selective oxidation of the double bonds. Lipoxygenases can be used in a chemoenzymatic approach to introduce hydroperoxy groups at specific positions, which are then reduced to the corresponding hydroxy derivatives. researchgate.net For example, maize 9-lipoxygenase can specifically convert 16:3 into a (7S)-hydroperoxide. ebi.ac.uk

General methods for the synthesis of fatty acid derivatives, such as those reported for maslinic acid, can also be adapted. mdpi.com These can include coupling reactions at the carboxyl group to form amides or esters with various functional molecules. mdpi.com

Chemoenzymatic Approaches for Stereoselective Synthesis of Roughanic Acid and its Modified Forms

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of chemical reactions. This approach is particularly valuable for the stereoselective synthesis of complex molecules like Roughanic acid and its derivatives. Lipases are among the most commonly used enzymes in lipid synthesis due to their high regioselectivity and enantioselectivity.

A key application of lipases in PUFA synthesis is in the regioselective acylation or deacylation of glycerol (B35011) backbones to produce structured triacylglycerols (TAGs). dss.go.thmdpi.com For example, immobilized Candida antarctica lipase (B570770) B (CAL-B) is highly regioselective for the sn-1 and sn-3 positions of glycerol, allowing for the specific placement of fatty acids. mdpi.comx-mol.netmdpi.com A potential chemoenzymatic route to a TAG containing Roughanic acid could involve:

Enzymatic acylation of a protected glycerol backbone with Roughanic acid at a specific position.

Chemical modification of other positions on the glycerol backbone.

Final deprotection to yield the desired structured TAG.

This strategy has been successfully employed for the synthesis of structured TAGs containing other PUFAs like EPA and DHA. dss.go.th The use of protective groups, such as the p-methoxybenzyl (PMB) ether, in conjunction with lipase-catalyzed reactions, allows for the synthesis of complex, enantiopure TAGs with different fatty acids at each position of the glycerol backbone. x-mol.netmdpi.com

Challenges and Advancements in Scalable Synthesis of Roughanic Acid for Research Applications

The scalable synthesis of Roughanic acid and other PUFAs for research and potential commercial applications faces several challenges:

Stereocontrol: Achieving high stereoselectivity in the formation of multiple (Z)-double bonds on a large scale can be difficult and costly.

Oxidative Instability: PUFAs are prone to oxidation, which can lead to degradation and the formation of unwanted by-products. This necessitates careful handling and the use of antioxidants during synthesis and purification. rsc.org

Purification: The separation of the desired PUFA from closely related isomers and by-products can be challenging, often requiring multiple chromatographic steps.

Cost of Starting Materials and Reagents: The starting materials and catalysts used in multi-step syntheses can be expensive, contributing to the high cost of the final product.

Recent advancements aim to address these challenges. The development of more efficient and selective catalysts for alkyne reduction is an active area of research. chemrxiv.org Solid-phase synthesis, as mentioned earlier, offers a way to simplify purification and potentially automate the synthesis process, which could facilitate scalability. chemrxiv.org

Furthermore, biotechnological approaches using microorganisms are being explored as a sustainable and potentially more scalable alternative to chemical synthesis for producing PUFAs. frontiersin.orgocl-journal.org Oleaginous yeasts and microalgae can be engineered to produce specific fatty acids, although optimizing the yield and purity of a specific compound like Roughanic acid remains a significant research endeavor. nih.govocl-journal.org

Advanced Analytical Methodologies for Characterization and Quantification of Roughanic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Characterization of Roughanic Acid and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like roughanic acid. emerypharma.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the position and stereochemistry of functional groups.

1D NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For roughanic acid, the ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the bis-allylic and allylic methylene (B1212753) protons, the protons on the double bonds, and the methylene protons adjacent to the carboxylic acid group. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms in the molecule.

However, for a comprehensive structural analysis, especially of its metabolites where the structure is unknown, 2D NMR spectroscopy is essential. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.netcore.ac.uk

COSY and TOCSY: These experiments establish proton-proton correlations, revealing which protons are coupled to each other. This is crucial for piecing together the spin systems within the fatty acid chain of roughanic acid and its metabolites.

HSQC: This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. core.ac.uk

The combination of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in roughanic acid and its metabolites, thereby confirming their chemical structures. In cases of complex mixtures or low-abundance metabolites, hyphenated techniques like HPLC-NMR can be employed, where chromatographic separation is directly coupled with NMR analysis. core.ac.uk

Below is a table summarizing the types of information obtained from various NMR experiments for the structural characterization of roughanic acid.

| NMR Experiment | Information Provided |

| 1D ¹H NMR | Chemical shift, multiplicity, coupling constants, and integration of protons. emerypharma.com |

| 1D ¹³C NMR | Number and chemical environment of carbon atoms. emerypharma.com |

| 2D COSY | Correlation between coupled protons (typically through 2-3 bonds). emerypharma.com |

| 2D TOCSY | Correlation of all protons within a spin system. researchgate.net |

| 2D HSQC | Direct one-bond correlation between protons and the carbons they are attached to. core.ac.uk |

| 2D HMBC | Long-range (2-3 bond) correlations between protons and carbons. core.ac.uk |

Mass Spectrometry-Based Approaches (GC-MS, LC-MS/MS, High-Resolution Mass Spectrometry) for Detection and Identification of Roughanic Acid and its Oxylipins in Complex Matrices

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and identification of fatty acids and their oxygenated metabolites, known as oxylipins, in complex biological samples. nih.govcreative-proteomics.com The choice of MS-based approach often depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. spectroscopyonline.com For fatty acids like roughanic acid, derivatization is often required to increase their volatility. spectroscopyonline.com A common derivatization method is the conversion of the carboxylic acid to its methyl ester (FAME). Following separation on a GC column, the compounds are ionized and fragmented, producing a characteristic mass spectrum that can be used for identification by comparison to spectral libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of oxylipins, many of which are not amenable to GC analysis due to their polarity and thermal instability. creative-proteomics.com The separation of analytes is achieved using liquid chromatography, often reversed-phase HPLC or UHPLC, followed by detection with a tandem mass spectrometer. nih.govspectroscopyonline.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules. creative-proteomics.com In tandem MS (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of roughanic acid) is selected and fragmented to produce product ions, which provides a high degree of specificity for identification and quantification. creative-proteomics.comspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. biorxiv.org This is particularly valuable for the identification of novel metabolites of roughanic acid where reference standards are not available. biorxiv.org When coupled with liquid chromatography (LC-HRMS), it allows for the confident identification of oxylipins in complex mixtures based on their accurate mass and retention time. biorxiv.org

The following table summarizes the key features of these mass spectrometry-based approaches for the analysis of roughanic acid and its oxylipins.

| Technique | Sample Derivatization | Key Advantages |

| GC-MS | Often required (e.g., FAMEs) spectroscopyonline.com | High chromatographic resolution for volatile compounds, extensive spectral libraries available. |

| LC-MS/MS | Not typically required. | Suitable for a wide range of polar and non-polar compounds, high sensitivity and specificity. creative-proteomics.comspectroscopyonline.com |

| HRMS | Not typically required. | Provides accurate mass for elemental composition determination, aids in the identification of unknown compounds. biorxiv.org |

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Separation, Purification, and Purity Assessment of Roughanic Acid from Biological Extracts

Chromatography is a fundamental separation technique used for the isolation, purification, and assessment of the purity of roughanic acid from complex biological extracts. khanacademy.orgfrontiersin.org The choice of chromatographic method depends on the properties of the compound and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and purification of fatty acids. frontiersin.orgnih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of fatty acids based on their hydrophobicity. nih.gov Silver ion HPLC (Ag-HPLC) is a specialized technique that separates fatty acids based on the number, position, and geometry of their double bonds. aocs.org The π-electrons of the double bonds in unsaturated fatty acids like roughanic acid interact with silver ions impregnated on the stationary phase, leading to differential retention. aocs.org

Gas Chromatography (GC): As mentioned previously, GC is an excellent technique for the separation of volatile compounds. frontiersin.org For the preparative isolation of roughanic acid, it is less common than HPLC due to the need for derivatization and the potential for thermal degradation. However, for analytical purposes to assess purity, GC of the corresponding fatty acid methyl esters (FAMEs) provides high-resolution separation.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers advantages of both gas and liquid chromatography, providing high efficiency and fast separations. SFC has been successfully used for the separation of various lipid classes, including oxylipins. nih.gov

The table below outlines the principles and applications of these chromatographic techniques for roughanic acid.

| Chromatographic Technique | Principle of Separation | Primary Application for Roughanic Acid |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity. nih.gov | Separation from other lipids and purification. |

| Silver Ion HPLC (Ag-HPLC) | Complexation of double bonds with silver ions. aocs.org | Separation of fatty acid isomers based on unsaturation. |

| Gas Chromatography (GC) | Partitioning based on volatility and interaction with the stationary phase. frontiersin.org | Purity assessment of FAME derivatives. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Separation of oxylipins. nih.gov |

Quantitative Analysis of Roughanic Acid in Biological and Environmental Systems (e.g., metabolite fingerprinting)

Quantitative analysis of roughanic acid and its metabolites is crucial for understanding its biological roles and its distribution in the environment. This is often achieved using mass spectrometry-based methods, which offer high sensitivity and specificity.

Metabolite Fingerprinting: This approach aims to obtain a comprehensive profile of a large number of metabolites in a sample. For roughanic acid and its related oxylipins, LC-MS/MS is the platform of choice. spectroscopyonline.com By using a targeted approach, where the instrument is set to detect a predefined list of compounds, or an untargeted approach, which aims to detect all measurable analytes, a "fingerprint" of the oxylipin profile can be generated. biorxiv.org

For accurate quantification, an internal standard is typically used. mdpi.com This is a compound that is chemically similar to the analyte but has a different mass, often a deuterated analog of the analyte. mdpi.com The internal standard is added to the sample at a known concentration before sample preparation, and the ratio of the analyte signal to the internal standard signal is used for quantification. This corrects for any loss of analyte during sample extraction and for variations in instrument response.

In a study on the nutritional content of Brassica pollen, gas chromatography-mass spectrometry (GC-MS) was used to identify and quantify several fatty acids, including roughanic acid. royalsocietypublishing.org The total fatty acid content was calculated by summing the amounts of the individual fatty acids detected. royalsocietypublishing.org Another study on the green microalga Chlorella fusca also employed UPLC-Q-TOF-MS/MS for the identification of its metabolites, including roughanic acid. e-algae.org

The following table provides an example of fatty acids, including roughanic acid, identified in Brassica pollen and their classification.

| Fatty Acid | Chemical Formula | Type |

| Myristic acid | C14H28O2 | Saturated |

| Palmitic acid | C16H32O2 | Saturated |

| Roughanic acid | C16H26O2 | Unsaturated |

| Stearic acid | C18H36O2 | Saturated |

| Oleic acid | C18H34O2 | Unsaturated |

| Linoleic acid | C18H32O2 | Unsaturated |

| α-Linolenic acid | C18H30O2 | Unsaturated |

| Data derived from a study on Brassica pollen. royalsocietypublishing.org |

Molecular and Cellular Mechanisms of Roughanic Acid S Biological Activities

Roughanic Acid's Role in Plant Stress Responses, including Wounding and Thermotolerance

Roughanic acid is a key player in how plants respond to environmental challenges like physical damage (wounding) and high temperatures (thermotolerance). It serves as a precursor for the synthesis of oxylipins, a class of lipid-derived signaling molecules crucial for defense. tandfonline.com The oxylipin pathway, which includes the hormone jasmonic acid (JA), is activated by various stresses. researchgate.net

Wounding Response: When a plant is wounded, by herbivory or mechanical means, a rapid signaling cascade is initiated. tandfonline.com Roughanic acid (16:3) and α-linolenic acid (18:3) are oxidized to generate signaling molecules. tandfonline.comfrontiersin.org Studies on the moss Physcomitrium patens have shown that wounding leads to the formation of oxylipins derived from roughanic acid, among other fatty acids. nih.govgoettingen-research-online.de This process involves the conversion of the fatty acids into hydroperoxides, which are then metabolized into a variety of bioactive compounds that regulate defense responses. tandfonline.com

Thermotolerance: Plants adjust their membrane lipid composition to maintain stability under heat stress. oup.com High temperatures can induce a decrease in polyunsaturated fatty acids within the chloroplasts, including roughanic acid (16:3) and α-linolenic acid (18:3). oup.com This reduction is part of a remodeling process of chloroplast membranes, particularly affecting monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid in thylakoid membranes. oup.com Research on Arabidopsis thaliana indicates that heat stress leads to the turnover of MGDG containing these polyunsaturated acyl groups, a process that is critical for acquired thermotolerance. oup.commdpi.com The enzyme HEAT INDUCIBLE LIPASE1 (HIL1) is involved in this process, specifically liberating α-linolenic acid from MGDG, highlighting the dynamic role of these fatty acids in thermal adaptation. oup.com

Interactions of Roughanic Acid and its Metabolites with Cellular Signaling Pathways in Plants

Roughanic acid is a foundational molecule for the biosynthesis of jasmonates, a critical group of plant hormones that mediate defense and developmental processes. lipidmaps.orgfrontiersin.org The jasmonic acid (JA) signaling pathway is a primary defense line against pathogens and herbivores. researchgate.nettandfonline.com

The biosynthesis of JA begins with the oxygenation of polyunsaturated fatty acids like roughanic acid and α-linolenic acid by lipoxygenase (LOX) enzymes. frontiersin.org This initial step produces hydroperoxides, which are then converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into the cyclic compound 12-oxo-phytodienoic acid (OPDA) or its C16 analog, dinor-OPDA (dnOPDA). frontiersin.orgcolab.ws These cyclopentenones are potent signaling molecules themselves and are also precursors to JA. frontiersin.orgresearchgate.net The accumulation of these oxylipins is a hallmark of the plant's response to wounding and attack by pathogens. researchgate.netnih.gov For instance, the presence of pathogen-associated molecular patterns (PAMPs) triggers the synthesis of JA from precursors like roughanic acid. researchgate.net These signaling molecules then activate downstream defense genes, leading to a coordinated protective response. researchgate.nettandfonline.com

Investigations into Roughanic Acid's Influence on Cellular Membrane Dynamics and Lipid Homeostasis

Under stress conditions, particularly heat, plant cells actively remodel their membrane lipids to maintain homeostasis. oup.commdpi.com Studies have shown that heat stress induces a decrease in chloroplastic lipids containing polyunsaturated acyl groups like roughanic acid (16:3). oup.com This is not a passive degradation but an active enzymatic process that contributes to thermal adaptation. The breakdown and turnover of these lipids, such as MGDG, prevent membrane damage at elevated temperatures and supply fatty acids for other metabolic processes, including the synthesis of signaling molecules or energy production. oup.com This dynamic turnover underscores the importance of roughanic acid in the maintenance of lipid homeostasis under environmental stress. oup.comontosight.ai

Mechanistic Studies of Roughanic Acid in Relevant Biological Models (e.g., Arabidopsis thaliana, Physcomitrium patens)

Arabidopsis thaliana : In the model flowering plant Arabidopsis, roughanic acid is recognized as a precursor in the jasmonic acid biosynthetic pathway. lipidmaps.org Research has detailed how heat stress affects lipid metabolism in Arabidopsis leaves, noting a decrease in MGDG molecules that contain 16:3 acyl chains. oup.com A specific lipase (B570770), HIL1, has been identified that acts on these lipids, demonstrating a precise molecular mechanism for membrane remodeling during thermotolerance. oup.com Furthermore, studies on nematode infection revealed that the roughanic acid-derived precursor, OPDA, plays a key role in regulating plant susceptibility, independent of JA itself. frontiersin.org This highlights the distinct signaling roles of different metabolites originating from the same precursor.

Physcomitrium patens : The moss P. patens has become an important model for studying the evolution of plant stress responses. nih.govmdpi.com Extensive non-targeted metabolomics analyses have been performed on P. patens to trace the fate of roughanic acid and other fatty acids following wounding. nih.govgoettingen-research-online.deresearchgate.net These studies successfully reconstructed the metabolic pathways for oxylipin synthesis. colab.wsresearchgate.net Upon wounding, a distinct chemotype emerges in wild-type moss, characterized by the accumulation of various oxylipins derived from roughanic acid, linoleic acid, α-linolenic acid, and arachidonic acid. nih.govfrontiersin.org By using knock-out mutants for key enzymes like allene oxide synthase (Ppaos1), researchers confirmed the pathway and identified novel, previously uncharacterized wounding-induced compounds. nih.govgoettingen-research-online.de These findings are crucial for understanding which specific oxylipin acts as the native signaling ligand in early-diverging land plants like mosses. nih.govresearchgate.net

Exploration of Roughanic Acid's Contribution to Antimicrobial Properties Observed in Plant Extracts

Certain plant extracts are known to possess antimicrobial properties, and analysis of their chemical constituents often reveals a complex mixture of bioactive compounds. Roughanic acid has been identified as a component in extracts that exhibit such activity.

Research on the leaf extracts of Psidium guajava (guava) identified roughanic acid as one of the constituents with antifungal activity. pu.edu.pk Similarly, a study on the chemical composition and antibacterial activity of Tussilago farfara (coltsfoot) also listed roughanic acid among its fatty acid components, which collectively may contribute to the observed antimicrobial effects. researchgate.net While many organic acids and flavonoids in plants are known to have antimicrobial properties, the specific contribution of roughanic acid is an area of ongoing investigation. mdpi.com Its presence in these active extracts suggests it may play a direct role or an indirect one by serving as a precursor to other antimicrobial oxylipins.

Structure Activity Relationship Sar Studies and Analogue Design of Roughanic Acid

Systematic Modification of Roughanic Acid Scaffolds for Structure-Activity Profiling

Systematic modification of fatty acid scaffolds is a cornerstone of medicinal chemistry, aimed at elucidating the structural features crucial for biological activity. For polyunsaturated fatty acids like roughanic acid, these modifications typically involve alterations to the alkyl chain length, the number and geometry of the double bonds, and the nature of the polar head group. nih.gov

Key structural aspects of PUFAs that are often targeted for modification to profile structure-activity relationships include:

Acyl Chain Length: The length of the carbon chain is a critical determinant of a fatty acid's physical properties, such as its hydrophobicity and spatial conformation. Variations in chain length can influence how the molecule partitions into cell membranes and interacts with protein binding pockets. mdpi.com

Stereochemistry of Double Bonds: The cis configuration of the double bonds is a hallmark of most biologically active, naturally occurring PUFAs. Altering the stereochemistry to a trans configuration can dramatically change the molecule's shape and, consequently, its biological activity.

Modifications of the Carboxylic Acid Head Group: The carboxyl group is a key site for interaction with biological targets and for the formation of esters and amides. Bioisosteric replacement of the carboxylic acid with other acidic functional groups or derivatization into esters or amides can modulate the compound's potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpacs.org

While specific studies on roughanic acid are limited, research on other PUFAs has demonstrated that even minor structural changes can have profound effects on biological activity. For instance, in a study on synthetic analogues of jasmonic acid, a molecule biosynthetically related to certain fatty acids, modifications to the pentenyl side chain and the C-1 carboxyl group significantly impacted its defense gene activation properties. plos.org

Design and Synthesis of Roughanic Acid Analogues and Derivatives to Probe Biological Functions

The design and synthesis of analogues are essential for exploring the biological roles of fatty acids like roughanic acid and for developing new therapeutic agents. Synthetic strategies for PUFA analogues often involve complex, multi-step procedures to control the stereochemistry of the double bonds and introduce specific functional groups.

A significant advancement in the synthesis of PUFAs and their analogues is the development of a full solid-phase synthesis method. chemrxiv.orgchemrxiv.org This approach allows for the efficient and rapid creation of a diverse library of PUFAs with variations in chain length and terminal functional groups. chemrxiv.orgchemrxiv.org This methodology could be applied to the synthesis of roughanic acid analogues to systematically probe its structure-function relationships.

For example, analogues of other PUFAs have been synthesized to investigate their cytotoxic effects on cancer cells. In one study, analogues of the marine natural products mycalazol 5 and mycalazal 2, which are derived from eicosapentaenoic acid (EPA), were synthesized and showed potent cytotoxic effects against several human cancer cell lines. uio.no Another study demonstrated that synthetic analogues of capsaicin (B1668287) derived from n-3 PUFAs, such as EPA and docosahexaenoic acid (DHA), exhibited anti-inflammatory and insulin-secreting properties. nih.gov

The synthesis of these analogues often relies on modern organic chemistry techniques, including:

Palladium-catalyzed cross-coupling reactions: These are instrumental in constructing the carbon-carbon bonds of the polyunsaturated chain. uio.no

Stereoselective reduction methods: For example, the Boland reduction can be used to create Z-alkenes with high stereoselectivity, which is crucial for mimicking the natural cis configuration of PUFAs. uio.no

Bioisosteric replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties. For instance, replacing the amide bond in fatty acid anilide inhibitors with other linkers can lead to changes in biological activity. u-tokyo.ac.jpmdpi.com Furthermore, the replacement of a phosphate (B84403) group with a phosphorothioate (B77711) has been shown to generate less readily hydrolyzable and more metabolically stable molecules. acs.org

The table below presents examples of how modifications to PUFA structures, which could be conceptually applied to roughanic acid, affect their biological activity.

| Parent Compound | Modification | Resulting Analogue/Derivative | Observed Biological Effect | Reference |

| Eicosapentaenoic Acid (EPA) | Derivatization to an amide with vanillylamine (B75263) | N-eicosapentaenoyl vanillylamine (EPVA) | Reduced production of inflammatory mediators; increased insulin (B600854) secretion. nih.gov | nih.gov |

| Docosahexaenoic Acid (DHA) | Derivatization to an amide with vanillylamine | N-docosahexaenoyl vanillylamine (DHVA) | Reduced production of inflammatory mediators. nih.gov | nih.gov |

| General PUFA structure | Full solid-phase synthesis with varied building blocks | Library of PUFA analogues | Discovery of novel analogues with anti-inflammatory effects. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |

| γ-Linolenic Acid (GLA) | Condensation with vanillamine | N-γ-linolenoyl vanillylamide | Potential for non-pungent analogues with improved anti-invasive activity. olemiss.edu | olemiss.edu |

| Stearidonic Acid (SDA) | Condensation with vanillamine | N-stearidonoyl vanillylamide | Potential for novel N-acyl vanillylamide analogues. olemiss.edu | olemiss.edu |

Computational Approaches in SAR Analysis, including Pharmacophore Modeling and Ligand-Based Design

Computational methods are increasingly vital in the study of SAR, offering insights that can guide the design and synthesis of new analogues. For PUFAs, these approaches can help to understand their complex conformational behavior and their interactions with biological targets.

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com For PUFAs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors (from the carboxyl group), hydrophobic regions (the alkyl chain), and specific spatial arrangements dictated by the cis double bonds. plos.org Such models can be used to screen large databases of virtual compounds to identify new potential ligands for a target of interest. acs.org

Ligand-based design strategies rely on the knowledge of known active molecules to develop new ones. This can involve creating 3D-QSAR (Quantitative Structure-Activity Relationship) models that correlate the structural features of a set of molecules with their biological activities. These models can then be used to predict the activity of novel, untested compounds.

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that can provide detailed information about how a ligand interacts with its protein target. nih.gov For instance, MD simulations have been used to study the conformational flexibility of PUFAs within a lipid bilayer and their interactions with ion channels. plos.org These studies have shown that PUFAs exhibit greater conformational mobility compared to saturated fatty acids, a property that is likely crucial for their biological function. plos.org Computational studies have also suggested that PUFAs can adopt helical conformations, which may facilitate a broad range of biological functions. siftdesk.org

While specific computational studies on roughanic acid are scarce, the methodologies applied to other fatty acids are directly transferable. For example, a computational study combining molecular modeling, pharmacophore analysis, and in silico screening was used to propose new inhibitors for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov Similarly, pharmacophore models have been developed for inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1, an enzyme involved in inflammation that processes fatty acid substrates. nih.gov

These computational approaches, when applied to roughanic acid and its potential analogues, could:

Predict the binding modes of roughanic acid to various protein targets.

Identify the key structural features of roughanic acid that are essential for its biological activity.

Guide the design of novel analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Screen virtual libraries of compounds to discover new molecules that mimic the biological activity of roughanic acid.

Computational Chemistry and Cheminformatics in Roughanic Acid Research

Molecular Modeling and Docking Simulations of Roughanic Acid-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a ligand, such as roughanic acid, and a biological target, typically a protein. While specific molecular dynamics or docking studies exclusively focused on roughanic acid are not extensively documented in publicly available literature, the methodologies applied to other similar PUFAs provide a clear framework for how such research would be conducted. These studies are crucial for understanding its potential physiological roles and for designing molecules with specific biological activities.

Molecular Dynamics (MD) Simulations MD simulations can be used to study the conformational flexibility of roughanic acid in different environments, such as in aqueous solution or within a lipid bilayer. For instance, simulations performed on other PUFAs like arachidonic acid have revealed how their structures can fold into specific shapes, such as a hairpin, which may facilitate interactions with proteins. nih.gov A similar approach for roughanic acid would involve creating a computational model of the molecule and simulating its movement over time, providing insights into its stable conformations and dynamic behavior. This is essential as the three-dimensional shape of roughanic acid is critical for its interaction with enzymes and receptors.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. For roughanic acid, potential targets could include enzymes involved in inflammation and lipid metabolism, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases, as these are known to process other PUFAs. nih.govuin-alauddin.ac.idtjnpr.org In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a 3D model of roughanic acid is generated. Docking software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score. For example, studies on other fatty acids have successfully used molecular docking to predict their binding to the active site of COX-2, identifying key amino acid residues involved in the interaction. nih.govuin-alauddin.ac.idtjnpr.orgresearchgate.netbioflux.com.ro

A hypothetical docking study of roughanic acid with COX-2 could reveal how its 16-carbon backbone and three double bonds fit into the enzyme's active site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.

Table 1: Key Concepts in Molecular Modeling and Docking of Roughanic Acid

| Term | Description | Relevance to Roughanic Acid Research |

|---|---|---|

| Molecular Dynamics (MD) Simulation | A computational method for analyzing the physical movements of atoms and molecules. | Predicts the conformational flexibility and stable structures of roughanic acid in various biological environments. |

| Molecular Docking | A method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifies potential protein targets for roughanic acid and predicts the binding mode and affinity. |

| Binding Affinity | The strength of the binding interaction between a single biomolecule (e.g., a protein) to its ligand/binding partner (e.g., a drug). | Quantifies the strength of the interaction between roughanic acid and its potential targets, helping to prioritize further experimental validation. |

| Protein Data Bank (PDB) | A crystallographic database for the three-dimensional structural data of large biological molecules, such as proteins and nucleic acids. | Provides the 3D structures of potential protein targets for roughanic acid docking studies. |

Quantum Chemical Calculations for Understanding Electronic Structure, Reactivity, and Conformation of Roughanic Acid

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide detailed information about the electronic structure, reactivity, and conformational stability of roughanic acid. While specific quantum chemical studies on roughanic acid are limited, the application of these methods to other PUFAs demonstrates their utility. mdpi.com

Density Functional Theory (DFT) Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For roughanic acid, DFT can be used to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms, the lowest energy (and thus most stable) conformation of roughanic acid can be identified.

Analyze the electronic distribution: DFT can map the electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This is crucial for understanding how roughanic acid interacts with other molecules.

Predict reactivity: Chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. Regions with a high HOMO density are likely to be sites of electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.

Studies on other fatty acids have used DFT to understand their folding patterns and interactions in different solvents. mdpi.com Such an analysis for roughanic acid would be invaluable for predicting its behavior in biological systems.

Table 2: Quantum Chemical Descriptors and Their Significance for Roughanic Acid

| Descriptor | Description | Significance for Roughanic Acid |

|---|---|---|

| Conformational Energy | The energy of a molecule as a function of its geometry. | Helps to identify the most stable 3D structure of roughanic acid. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| Electron Density Distribution | A map showing the probability of finding an electron in different regions of the molecule. | Reveals the electron-rich and electron-poor areas of roughanic acid, which are key to its interactions with other molecules. |

Cheminformatics Databases and Data Mining for Identification and Classification of Roughanic Acid Related Compounds

Cheminformatics databases are essential resources for storing, searching, and retrieving information about chemical compounds. Roughanic acid is cataloged in several major public databases, which serve as a foundation for data mining efforts to identify related compounds and predict their properties.

Major Databases Containing Roughanic Acid Information

PubChem: A comprehensive database of chemical molecules and their activities against biological assays. PubChem contains information on the structure, synonyms, and physicochemical properties of roughanic acid (CID 5312428). nih.gov

LIPID MAPS: A large, curated database of lipid structures and their annotations. Roughanic acid is classified under the Fatty Acyls [FA] category (LMFA01030138) and provides detailed information on its structure and biological context. lipidmaps.org

ChEBI (Chemical Entities of Biological Interest): A database and ontology of molecular entities focused on 'small' chemical compounds. Roughanic acid is assigned the ChEBI ID 22340. wikidata.org

PlantFAdb (Plant Fatty Acid Database): A specialized database containing information on fatty acids found in plants, including occurrences of roughanic acid in various plant species. plantfadb.org

Data Mining for Related Compounds These databases can be mined to identify compounds structurally similar to roughanic acid. This can be achieved through:

Substructure Searching: Searching for all compounds in a database that contain a specific chemical substructure of roughanic acid.

Once a set of related compounds is identified, their associated biological data can be analyzed to infer potential activities or properties of roughanic acid. This approach is valuable for hypothesis generation in the absence of direct experimental data.

Table 3: Key Cheminformatics Databases for Roughanic Acid Research

| Database | Roughanic Acid Identifier | Type of Information Provided |

|---|---|---|

| PubChem | CID: 5312428 | Chemical structure, synonyms, physicochemical properties, links to literature and patents. nih.gov |

| LIPID MAPS | LMFA01030138 | Lipid classification, structure, biological context, and related reactions. lipidmaps.org |

| ChEBI | CHEBI:22340 | Chemical ontology, structure, and links to other databases. wikidata.org |

| PlantFAdb | 16:3-delta-7c,10c,13c | Occurrence in different plant species. plantfadb.org |

Application of Metabolite Set Enrichment Analysis for Pathway Reconstruction and Identification of Roughanic Acid-Related Networks

Metabolite Set Enrichment Analysis (MSEA) is a computational method used to identify biologically meaningful patterns in metabolomics data. wikipedia.orgmetaboanalyst.capitt.edu It determines whether a predefined set of metabolites (e.g., those belonging to a specific metabolic pathway) is significantly enriched in a list of metabolites found to be altered under certain experimental conditions.

Reconstructing Oxylipin Pathways Roughanic acid is a precursor to a class of signaling molecules called oxylipins. In studies of plant stress responses, non-targeted metabolomics can identify numerous features that change in abundance. MSEA can be applied to this data to determine if these changes are statistically significant within the oxylipin pathway.

The process typically involves:

Data Acquisition: Obtaining metabolomics data (e.g., from mass spectrometry) that shows changes in metabolite levels.

Feature Identification: Identifying the mass-to-charge ratio (m/z) of the features that are significantly up- or down-regulated.

Pathway Mapping: Using tools like MarVis-Pathway , these features can be mapped to known metabolic pathways based on their accurate mass. gobics.denih.govnih.gov

Enrichment Analysis: MSEA is then performed to see if there is a statistically significant over-representation of altered metabolites in a particular pathway, such as the oxylipin biosynthesis pathway starting from roughanic acid.

This approach allows researchers to move from a list of unidentified mass spectral features to a functional understanding of the metabolic response, highlighting the pathways in which roughanic acid and its derivatives are involved.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Roughanic acid | all-cis-7,10,13-Hexadecatrienoic acid |

| Arachidonic acid | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid |

| Palmitic acid | Hexadecanoic acid |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

Emerging Research Directions and Future Perspectives in Roughanic Acid Studies

Integration of Advanced Omics Technologies for Comprehensive Roughanic Acid Analysis

A holistic understanding of roughanic acid's role in biological systems requires a multi-faceted analytical approach. The integration of advanced "omics" technologies—lipidomics, metabolomics, and proteomics—provides a powerful platform for a comprehensive analysis far beyond simple quantification. nih.govacs.org

Lipidomics offers a detailed snapshot of the entire lipid profile of a cell or tissue, allowing researchers to situate roughanic acid within the broader context of lipid metabolism. acs.org Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are pivotal for the separation and precise quantification of roughanic acid and its isomers. nih.govnih.gov These methods can reveal how the abundance of roughanic acid changes in response to various stimuli, such as environmental stress in plants. nih.govacs.org Comprehensive lipidomic profiling is instrumental in understanding how dietary fatty acids, including PUFAs like roughanic acid, influence the lipid composition of membranes and tissues, thereby affecting metabolic health. acs.org

Proteomics complements these analyses by identifying the proteins that interact with, metabolize, or are regulated by roughanic acid. nih.govnih.gov Mass spectrometry-based proteomics can be used to quantify the expression levels of enzymes involved in the roughanic acid biosynthetic pathway, such as desaturases and elongases. nih.govoup.com Furthermore, chemical proteomics and activity-based protein profiling can identify specific proteins that bind to roughanic acid or its derivatives, revealing its role in cellular signaling and regulation. oup.com The integration of lipidomic and proteomic data can uncover complex regulatory networks, linking changes in roughanic acid levels to alterations in protein expression and function. nih.gov

Table 1: Advanced 'Omics' Technologies for Roughanic Acid Analysis

| Technology | Application for Roughanic Acid Research | Key Techniques | Insights Gained |

|---|---|---|---|

| Lipidomics | Quantification of roughanic acid and related lipids within the total lipidome. | GC-MS, LC-MS/MS, Solid-Phase Extraction (SPE) | Reveals changes in roughanic acid abundance, its distribution in different lipid classes, and its relationship with other fatty acids. nih.govnih.gov |

| Metabolomics | Identification and quantification of downstream metabolites and related metabolic pathways. | Targeted and Untargeted LC-MS, GC-MS | Elucidates biosynthetic and degradation pathways, identifies novel bioactive derivatives (e.g., oxylipins), and maps metabolic networks. nih.govfrontiersin.org |

| Proteomics | Identification of proteins involved in synthesis, transport, and signaling. | Bottom-up Proteomics (LC-MS/MS), Chemical Probes | Characterizes enzymes of the biosynthetic pathway, identifies binding proteins and receptors, and reveals regulatory networks. nih.govoup.com |

Biotechnological Applications for Enhanced Production of Roughanic Acid in Engineered Organisms or Cell Cultures

The limited availability of pure roughanic acid from natural sources poses a challenge for in-depth research and potential commercial applications. Biotechnology offers a promising solution for its sustainable and scalable production. The focus is on developing engineered microbial "cell factories" and optimizing plant cell culture systems.

Microbial platforms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, are prime candidates for metabolic engineering due to their rapid growth, well-understood genetics, and established fermentation processes. mdpi.comresearchgate.net The strategy involves introducing the necessary genes for the roughanic acid biosynthetic pathway into these hosts. researchgate.net This typically includes genes encoding for specific fatty acid desaturases (e.g., Δ9, Δ12, Δ15 desaturases) that sequentially introduce double bonds into a saturated fatty acid precursor like palmitic acid. nih.gov Oleaginous yeasts, which naturally accumulate high levels of lipids, are particularly attractive hosts for producing PUFAs. mdpi.com By expressing a heterologous set of enzymes, these microorganisms can be programmed to synthesize roughanic acid from simple carbon sources like glucose. nih.govjst.go.jp

Challenges in microbial production include the low efficiency of heterologous enzymes and the potential toxicity of PUFAs to the host cells. researchgate.net Overcoming these hurdles requires further metabolic engineering to enhance the supply of precursors (like acetyl-CoA and malonyl-CoA) and cofactors (NADPH), and to optimize the expression of the biosynthetic enzymes. mdpi.comacs.org

Plant cell cultures represent an alternative production platform, leveraging the native metabolic environment where roughanic acid is found. Optimizing culture conditions, such as nutrient composition and temperature, can significantly enhance the yield of specific fatty acids. Genetic modification of plant cells to overexpress key enzymes in the biosynthetic pathway can further boost production.

Unexplored Biological Roles and Mechanistic Insights of Roughanic Acid and its Novel Hydroxy Derivatives

While the role of roughanic acid as a precursor to jasmonic acid in plants is established, its other potential biological functions remain largely unexplored. As an omega-3 PUFA, it is plausible that roughanic acid and its derivatives share some of the diverse biological activities attributed to other members of this class, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govdrugbank.com

Unexplored Biological Roles: PUFAs are integral components of cell membranes, where they influence fluidity, flexibility, and the function of membrane-bound proteins. mdpi.comnih.gov The incorporation of roughanic acid into phospholipids (B1166683) could alter these membrane properties, thereby affecting cellular processes like signal transduction and transport. oregonstate.edu Beyond its structural role, roughanic acid may act as a signaling molecule itself or be converted into a range of other bioactive lipid mediators. nih.gov In animals, omega-3 PUFAs are known to have anti-inflammatory properties, modulate immune responses, and play a role in cardiovascular and neurological health. nih.govmdpi.comresearchgate.net Investigating whether roughanic acid exhibits similar effects is a key area for future research.

Novel Hydroxy Derivatives and Mechanistic Insights: The enzymatic oxidation of PUFAs by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) monooxygenases generates a vast array of oxygenated metabolites, including hydroxy fatty acids, prostaglandins, and leukotrienes. nih.govgerli.comnih.gov These molecules, collectively known as oxylipins, are potent signaling mediators involved in inflammation, immunity, and pain perception. researchgate.net